9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is a complex organic compound characterized by its unique structure and functional groups. It has a molecular formula of C₁₂H₂₂O₆ and a molecular weight of 262.31 g/mol. The compound features a nonanoic acid backbone with a hydroxylated propoxy side chain, which contributes to its chemical reactivity and biological properties. Its systematic IUPAC name reflects its structural complexity, indicating the presence of both hydroxyl (-OH) groups and a keto group (C=O) in its molecular architecture .
The chemical behavior of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid can be understood through several types of reactions:
Research indicates that 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid exhibits notable biological activity. In studies involving liver cirrhosis patients, this compound was identified as a potential biomarker due to its altered abundance in patient samples compared to controls. Its role in metabolic pathways such as tryptophan metabolism and steroid hormone biosynthesis suggests it may influence various physiological processes . Additionally, the presence of hydroxyl groups may enhance its interactions with biological macromolecules, potentially affecting cellular signaling pathways.
The synthesis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid can be achieved through several methods:
The unique properties of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid lend it to various applications:
Interaction studies focusing on 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid reveal its potential interactions with various biological molecules. For instance:
Several compounds share structural or functional similarities with 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid. Here are some notable examples:
What sets 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid apart is its specific combination of hydroxyl groups and the nonanoic acid backbone. This unique configuration influences its solubility characteristics and biological interactions more significantly than other similar compounds.